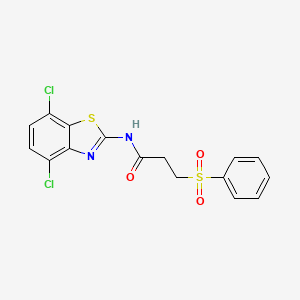

3-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)propanamide

Description

3-(Benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)propanamide is a synthetic small molecule characterized by a benzothiazole core substituted with two chlorine atoms at positions 4 and 5. The benzothiazole moiety is linked via an amide bond to a propanamide chain bearing a benzenesulfonyl group.

The compound’s benzenesulfonyl group introduces strong electron-withdrawing effects, which could influence its reactivity and interactions with biological targets. Its molecular formula is inferred to be C₁₆H₁₁Cl₂N₂O₃S₂, with a molecular weight of 429.31 g/mol (calculated). No direct biological activity data or synthetic protocols are available in the provided evidence, necessitating further experimental validation.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S2/c17-11-6-7-12(18)15-14(11)20-16(24-15)19-13(21)8-9-25(22,23)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHPJMOKKQYQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound recognized for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which have attracted significant attention in medicinal chemistry due to their diverse therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H13Cl2N3O3S2

- Molecular Weight : 401.28 g/mol

- Structural Features : The compound features a sulfonamide group and a dichlorobenzothiazole moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound generally involves several steps:

- Sulfonylation : A benzene derivative undergoes sulfonylation to introduce the sulfonyl group.

- Benzothiazole Formation : The benzothiazole moiety is introduced through cyclization reactions involving appropriate precursors.

- Final Coupling : The final product is obtained by coupling the sulfonamide with the dichlorobenzothiazole derivative.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds similar to this one can significantly inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism often involves:

- Induction of apoptosis

- Cell cycle arrest

- Inhibition of migration and invasion of cancer cells

In one notable study, a related compound was shown to inhibit key signaling pathways (AKT and ERK), which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have indicated that it can reduce the expression levels of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines. This dual action makes it a candidate for therapeutic strategies targeting both cancer and inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(benzenesulfonyl)-N-(4,7-dichloro-1,3-benzothiazol-2-yl)acetamide | Similar benzothiazole core | Antibacterial, anti-inflammatory |

| N-(1,3-Benzothiazol-2-yl)acetamide | Benzothiazole core | Anticancer properties |

| Sulfanilamide | Classic sulfonamide antibiotic | Antibacterial |

The unique combination of a sulfonamide moiety with dichlorobenzothiazole enhances the biological activity against a broader spectrum of pathogens compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives:

- Antitumor Efficacy : A study synthesized multiple benzothiazole derivatives and identified one compound (B7) that significantly inhibited cancer cell proliferation and migration while promoting apoptosis in A431 and A549 cell lines .

- Anti-inflammatory Mechanism : Research demonstrated that certain derivatives could effectively downregulate inflammatory mediators in macrophages, suggesting potential applications in treating inflammatory diseases alongside cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features

Analysis of Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups

- In contrast, the 5-nitrofuran analog incorporates a nitro group, which confers redox activity but may increase toxicity risks.

- Compounds with amino-indole or imidazole substituents (e.g., entries 10–12 in ) feature electron-rich aromatic systems, improving solubility and hydrogen-bond donor/acceptor capacity.

Lipophilicity and Molecular Weight

- The target compound’s higher molecular weight (429 g/mol) and benzenesulfonyl group suggest greater lipophilicity compared to the nitrofuran analog (349 g/mol) . This could enhance membrane permeability but reduce aqueous solubility.

Pharmacophore Diversity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.